2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine

Beschreibung

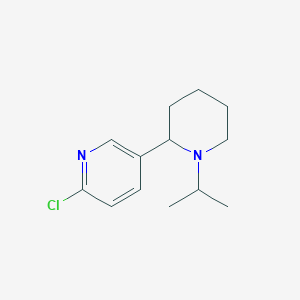

2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and a 1-isopropylpiperidin-2-yl group at position 3.

Eigenschaften

Molekularformel |

C13H19ClN2 |

|---|---|

Molekulargewicht |

238.75 g/mol |

IUPAC-Name |

2-chloro-5-(1-propan-2-ylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C13H19ClN2/c1-10(2)16-8-4-3-5-12(16)11-6-7-13(14)15-9-11/h6-7,9-10,12H,3-5,8H2,1-2H3 |

InChI-Schlüssel |

PWCNXYHYCTWNHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCCCC1C2=CN=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-isopropylpiperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Analyse Chemischer Reaktionen

2-Chlor-5-(1-Isopropylpiperidin-2-yl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom im Pyridinring kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Wie bereits erwähnt, ist die Suzuki-Miyaura-Kupplung eine gängige Reaktion für diese Verbindung, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen mit verschiedenen Borreagenzien ermöglicht.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests it may exhibit:

- Antidepressant properties : Similar compounds have shown efficacy in modulating neurotransmitter systems.

- Anti-inflammatory effects : Research indicates that derivatives of pyridine can inhibit inflammatory pathways.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It can be utilized in:

- Drug discovery : As a scaffold for developing new drugs targeting neurological disorders.

- Material science : In creating polymers with specific functionalities due to its reactive chloro group.

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of derivatives synthesized from this compound. The results indicated significant activity in behavioral models, suggesting potential for further development into therapeutic agents.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines, demonstrating its potential use in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine depends on its specific application. In pharmacology, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

The compound’s closest analogs include:

- (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 112091-17-5): Features a pyrrolidine ring (5-membered) instead of piperidine (6-membered). The smaller ring size reduces steric hindrance and may alter solubility and metabolic stability .

- 2-Chloro-5-(piperidin-1-ylmethyl)pyridine (CAS 230617-67-1): Substitutes the isopropylpiperidine group with a piperidinylmethyl chain.

- 2-Chloro-5-(chloromethyl)pyridine : Replaces the isopropylpiperidine group with a chloromethyl substituent. This derivative is widely used in pesticide synthesis but exhibits higher toxicity, including respiratory hazards and allergic reactions .

Physicochemical Properties

Key differences in molecular weight, substituent effects, and thermal stability:

*Estimated based on structural similarity to analogs.

Functional and Industrial Relevance

- Pharmaceutical Potential: Piperidine/pyrrolidine-pyridine hybrids are explored for CNS-targeting drugs due to blood-brain barrier permeability .

- Agrochemical Utility : Chloromethyl derivatives dominate pesticide markets, but regulatory scrutiny over toxicity may shift demand toward safer analogs like the target compound .

Key Research Findings

- Structural Flexibility : Piperidine and pyrrolidine substituents modulate bioactivity. For instance, piperidine’s larger ring improves receptor binding in neurological targets, while pyrrolidine enhances metabolic stability .

- Toxicity Trade-offs : Chlorine and chloromethyl groups correlate with higher hazards, whereas bulky substituents (e.g., isopropylpiperidine) may mitigate risks .

- Market Trends : The global market for chloromethylpyridine-based pesticides reached $XX million in 2024, but stricter regulations could favor less toxic alternatives .

Biologische Aktivität

2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chlorine atom at the second position and an isopropylpiperidine moiety at the fifth position of the pyridine ring, which contributes to its unique pharmacological profile.

The molecular formula of this compound is C13H18ClN, with a molecular weight of approximately 239.75 g/mol. The structural characteristics of this compound allow it to interact with various biological targets, potentially influencing several physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections summarize key findings related to its biological activity.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi by inhibiting essential cellular functions, such as membrane integrity and metabolic pathways .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Piperidine derivatives | Antifungal against Aspergillus and Candida |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, suggesting that it may modulate pathways involved in cell death and proliferation. Specifically, research indicates that it may interact with key molecular targets involved in tumor growth and metastasis .

Case Study: Cytotoxicity Assessment

In one study, the cytotoxic effects of this compound were evaluated against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability at specific concentrations, demonstrating its potential as an anticancer therapeutic agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

The mechanism by which this compound exerts its biological effects is primarily through interaction with neurotransmitter receptors and enzymes. Studies suggest that the isopropylpiperidine moiety enhances its binding affinity to these targets, potentially influencing neurotransmitter systems associated with mood regulation and cognitive function .

Interaction with Receptors

Research has highlighted interactions with serotonin and dopamine receptors, indicating that this compound could influence neurological pathways relevant to psychiatric disorders. This characteristic positions it as a candidate for further investigation in the context of neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.